molecular formula C11H9IN4S B8560705 N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine CAS No. 1206207-45-5

N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine

Cat. No.: B8560705
CAS No.: 1206207-45-5
M. Wt: 356.19 g/mol
InChI Key: TWAGLJKRQCOXPK-UHFFFAOYSA-N
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Description

N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound that features a unique structure combining an imidazo[2,1-b][1,3,4]thiadiazole core with a benzylamine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with 5-iodo-1,3,4-thiadiazole-2-thiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The exact mechanism of action of N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and disrupting essential biological pathways. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine is unique due to the presence of the benzylamine moiety and the iodo substituent, which can significantly influence its biological activity and chemical reactivity. The combination of these features makes it a versatile compound for further modification and optimization in drug development .

Properties

CAS No.

1206207-45-5

Molecular Formula

C11H9IN4S

Molecular Weight

356.19 g/mol

IUPAC Name

N-benzyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-amine

InChI

InChI=1S/C11H9IN4S/c12-9-7-14-11-16(9)15-10(17-11)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15)

InChI Key

TWAGLJKRQCOXPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN3C(=CN=C3S2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Iodo-2-methanesulfinyl-imidazo[2,1-b][1,3,4]thiadiazole (500.00 mg; 1.60 mmol; 1.00 eq.) was dissolved in dichloromethane (1.60 ml) and benzylamine (622.18 μl; 4.79 mmol; 3.00 eq.) was added. Then, the reaction was refluxed overnight. The reaction was concentrated in vacuo. Then, 5 ml of isopropanol were added and the suspended solution was heated under reflux for 15 min. The mixture was allowed to cool to room temperature and then cooled to 0° C. After 15 min at 0° C., the solid was filtered and washed with isopropanol to give a white solid. The solid was dried at 60° C. for 1 h to give 460.2 mg of the desired product.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
622.18 μL
Type
reactant
Reaction Step Two

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